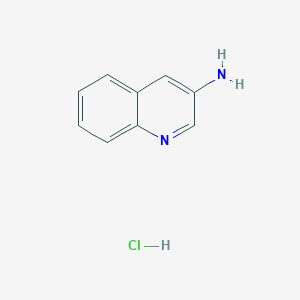

Quinolin-3-amine hydrochloride

Description

Properties

IUPAC Name |

quinolin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJPZMGHTSQVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598521 | |

| Record name | Quinolin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65259-40-7 | |

| Record name | Quinolin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Quinolin 3 Amine and Its Derivatives

Strategic Approaches to Quinoline (B57606) Ring System Construction

The synthesis of the quinoline core is a fundamental aspect of accessing quinolin-3-amine and its analogs. Modern organic synthesis has provided a variety of powerful methods to construct this bicyclic heterocycle with high efficiency and control over substitution patterns.

Reductive Transformations for Amine Introduction

Reductive methods offer a direct route to introduce the crucial amine functionality at the C3 position of the quinoline ring. A common strategy involves the reduction of a nitro group, which can be incorporated into a precursor that subsequently undergoes cyclization to form the quinoline system. For instance, the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles using zinc or iron dust in acetic acid provides a pathway to quinoline-4-amines, a closely related scaffold. nih.gov This method highlights the power of using a reducible functional group to drive both the cyclization and the formation of the amino group. nih.gov

Another approach involves the reduction of a cyano group. For example, 2-chloro-3-cyanoquinoline can be reduced with lithium aluminum hydride to yield (2-chloroquinolin-3-yl)methanamine. derpharmachemica.com While this provides a methylamine (B109427) at the 3-position, it demonstrates the principle of introducing an amino-functionalized substituent via reduction.

Reductive amination has also been employed in the synthesis of aminosteroids, showcasing its versatility. researchgate.net This reaction, often utilizing reagents like sodium borohydride (B1222165) in the presence of carboxylic acids, can effectively form C-N bonds from a ketone or aldehyde and an amine. researchgate.net This principle can be conceptually applied to quinoline precursors.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful tools for constructing the quinoline ring system from simpler acyclic or monocyclic precursors. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process.

Rhodium-Catalyzed Annulation: Rhodium catalysis has been utilized in the synthesis of quinoline derivatives. While specific examples for quinolin-3-amine are not detailed in the provided search results, rhodium catalysts are known to mediate various annulation reactions, such as the [3+3] annulation of anilines and allyl alcohols. mdpi.com

Oxidative Cyclization: A notable advancement is the manganese(III) acetate-mediated oxidative radical cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. acs.orgacs.org This method allows for the simultaneous formation of an amino group and two C-C bonds, leading to polysubstituted quinolin-3-amines under mild conditions. acs.orgacs.org This approach is distinguished by its atom economy and the ability to construct the quinoline core during the radical cyclization process. acs.orgacs.org

Another strategy involves the photo-induced oxidation [4+2] cyclization of N-H imines and olefins, which has been achieved using a photoredox/cobalt oxime dual catalytic system to form multi-substituted 3,4-dihydroisoquinolines, a related heterocyclic system. mdpi.com

The table below summarizes key features of selected annulation and cyclization reactions for quinoline synthesis.

| Reaction Type | Catalyst/Reagent | Key Features |

| Oxidative Radical Cyclization | Mn(III) acetate | Forms polysubstituted quinolin-3-amines from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents; mild conditions. acs.orgacs.org |

| Reductive Heterocyclization | Zn or Fe dust in HOAc | Converts 3-(2-nitrophenyl)isoxazoles to quinoline-4-amines. nih.gov |

| Photo-induced [4+2] Cyclization | Photoredox/Cobalt Oxime | Synthesizes multi-substituted 3,4-dihydroisoquinolines from N-H imines and olefins. mdpi.com |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to generate complex products, such as quinoline derivatives. researchgate.netresearchgate.netajol.info These reactions are prized for their atom economy, step economy, and the ability to rapidly generate molecular diversity. researchgate.netajol.info

The Povarov reaction, a classic MCR, involves the reaction of anilines, aldehydes, and activated alkenes to produce tetrahydroquinolines. beilstein-journals.org These tetrahydroquinoline products can then be oxidized using reagents like manganese dioxide to yield the corresponding quinolines. beilstein-journals.org

More direct MCR approaches to quinoline systems have also been developed. For instance, a three-component reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile (B47326) has been reported. rsc.org Another example is the synthesis of pyrazolo[3,4-b]quinoline and benzo[b] Current time information in Bangalore, IN.moldb.comnaphthyridine derivatives from 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728). mdpi.comnih.gov

Regioselective Functionalization and Derivatization Strategies

Once the quinoline-3-amine core is synthesized, further functionalization is often necessary to access a wider range of derivatives with tailored properties. Regioselective C-H functionalization has emerged as a powerful tool for directly modifying the quinoline ring without the need for pre-functionalized substrates.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of modern C-H functionalization chemistry. The 8-aminoquinoline (B160924) group can act as a directing group, facilitating the functionalization of C-H bonds at specific positions. rhhz.net While much of the work has focused on other positions, the principles are relevant. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C8 position, a deviation from the more common C2 selectivity. acs.org This selectivity is influenced by electronic and steric factors, as well as the solvent. acs.org

The functionalization can also be directed by other groups. For example, the use of a quinoline-based ligand was crucial for the palladium-catalyzed β-fluoro-α-amino acid synthesis. rhhz.net

Cobalt-Catalyzed Aminoquinoline-Directed Functionalization

Cobalt catalysis offers a more sustainable and cost-effective alternative to palladium for C-H functionalization. The 8-aminoquinoline moiety has proven to be an effective directing group for cobalt-catalyzed transformations. shu.ac.uknih.govacs.org This approach has been successfully applied to the functionalization of phosphinic amide sp2 C-H bonds, where coupling with alkynes, alkenes, and allyl pivalate (B1233124) has been demonstrated. nih.govacs.org

Mechanistic studies have revealed that these cobalt-catalyzed reactions can proceed through various catalytic cycles, including Co(I)/Co(III) and those involving formal Co(IV) species, depending on the coupling partner. nih.gov A key step often involves the formation of a cobaltacycle intermediate.

A notable example is the cobalt-catalyzed remote C5 nitration of 8-aminoquinolines, which operates through a single electron transfer mechanism. shu.ac.uk This highlights the ability of cobalt to mediate functionalization at positions distant from the directing group.

The table below provides an overview of selected C-H functionalization methods for quinoline derivatives.

| Catalyst | Directing Group | Functionalization | Position |

| Palladium | N-oxide | Arylation | C8 |

| Cobalt | 8-Aminoquinoline | Nitration | C5 |

| Cobalt | 8-Aminoquinoline | Coupling with alkynes/alkenes | ortho to directing group |

Introduction of Diverse Substituents on the Quinoline Core

The functionalization of the quinolin-3-amine scaffold is crucial for modulating its physicochemical and biological properties. Modern synthetic strategies offer versatile pathways to introduce a variety of substituents at different positions on the quinoline ring system.

A modular and highly efficient protocol for generating polysubstituted quinolin-3-amines involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. acs.org This method, promoted by a mild one-electron oxidant like manganese(III) acetate, proceeds through a radical process. Its key advantage lies in its practicality, mild reaction conditions, and broad functional group compatibility, enabling the direct construction of complex quinoline derivatives. acs.org

Another approach begins with the hydrolytic cleavage of the pyrimidine (B1678525) ring in pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. This process yields 2-(methylamino)quinoline-3-carboxamides, effectively introducing substituents at both the C2 and C3 positions. nuph.edu.ua The initial pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones are synthesized from the condensation of 1,3-dimethyl-6-piperidinyl-5-formyluracil with various aromatic amines, allowing for substituent diversity on the benzo part of the quinoline core. nuph.edu.ua For instance, reactions with ortho- and para-substituted anilines proceed regioselectively, placing substituents at the C7 and C9 positions, respectively. nuph.edu.ua

Direct substitution on a pre-formed quinoline ring is also a viable strategy. For instance, nucleophilic substitution reactions on 3-chloroquinoline (B1630576) with various amines can be used to synthesize N-substituted quinolin-3-amines. The reactivity of the C-Cl bond at the 3-position facilitates this transformation.

The table below summarizes various methodologies for introducing diverse substituents onto the quinoline core to generate quinolin-3-amine derivatives.

| Methodology | Starting Materials | Key Reagents | Substituents Introduced | Positions | Reference |

| Oxidative Radical Cyclization | 2-(2-Isocyanophenyl)acetonitriles, Organoboron reagents | Mn(III) acetate | Alkyl, Aryl groups | Polysubstituted | acs.org |

| Pyrimidine Ring Cleavage | 1,3-Dimethyl-6-piperidinyl-5-formyluracil, Aromatic amines | Base for hydrolysis | Methylamino, Carboxamide, various aryl substituents | C2, C3, C7, C9 | nuph.edu.ua |

| N-alkylation of Amine | Quinolin-3-amine, 5-Bromopentanoyl chloride, Arylpiperazines | Base | 5-(4-Arylpiperazin-1-yl)pentanamide | C3-NH₂ | bohrium.com |

| Nucleophilic Substitution | 3-Chloroquinoline, Amines | Base (e.g., K₂CO₃) | Various amine functionalities | C3 |

Green Chemistry Principles and Sustainable Synthesis Routes in Quinolin-3-amine Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and more efficient reactions. These sustainable approaches are applicable to the synthesis of quinolin-3-amine and its derivatives.

A cornerstone of green synthesis is the use of environmentally benign solvents. Water and ethanol (B145695) are frequently employed as green alternatives to volatile organic compounds. rsc.orgtandfonline.com For instance, the synthesis of spiro-quinolines has been successfully achieved in an ethanol:water mixture. tandfonline.com Similarly, the efficient synthesis of 4-ferrocenyl quinoline derivatives has been reported using water as the solvent. tandfonline.com

Ionic liquids (ILs) are gaining prominence as recyclable catalysts and solvent systems. The use of [Et₃NH][HSO₄] has been reported as an efficient, air and water-stable, and reusable catalyst for Knoevenagel condensation to produce quinoline derivatives. acs.org This methodology offers advantages such as short reaction times, excellent yields, and simple operational procedures. acs.org Furthermore, novel glucose-derived ionic liquids have been used in conjunction with a copper catalyst for the one-pot sustainable synthesis of functionalized quinolines, demonstrating high recyclability. rsc.org

The use of heterogeneous and nanocatalysts represents another significant green advancement. Magnetic nanoparticles, such as Fe₃O₄, are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.gov These catalysts have been employed in multi-component reactions in water to produce complex quinoline structures, highlighting their efficiency and sustainability. nih.gov

One-pot, multi-component reactions (MCRs) and domino reactions are inherently green as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. rsc.orgnih.govelsevierpure.com Secondary amine-mediated domino reactions have been developed for synthesizing substituted quinolines where water is the only byproduct, epitomizing an environmentally benign process. elsevierpure.com

Moreover, the replacement of hazardous reagents with greener alternatives is a key focus. The use of molecular oxygen, often from the air, as a terminal oxidant is a prime example of a green and sustainable approach, replacing traditional, more toxic oxidizing agents. rsc.orgorganic-chemistry.org Metal-free synthesis, where possible, also contributes to a greener process by avoiding potentially toxic and expensive metal catalysts. tandfonline.com

The following table highlights key green chemistry approaches applicable to the synthesis of quinolin-3-amine and its derivatives.

| Green Chemistry Principle | Specific Approach | Examples/Catalysts | Advantages | Reference |

| Use of Green Solvents | Replacing volatile organic solvents | Water, Ethanol, Water:Ethanol mixtures | Reduced toxicity, improved safety, low cost | rsc.orgtandfonline.com |

| Recyclable Catalysts | Use of ionic liquids and magnetic nanocatalysts | [Et₃NH][HSO₄], Glucose-based ILs, Fe₃O₄ nanoparticles | Catalyst reusability, reduced waste, operational simplicity | rsc.orgacs.orgnih.gov |

| Atom Economy/Process Efficiency | One-pot multi-component and domino reactions | Secondary amine catalysis, MCRs in water | Fewer steps, less waste, time and energy saving | nih.govelsevierpure.com |

| Use of Safer Reagents | Employing benign oxidants | Molecular oxygen (O₂ from air) | Environmentally friendly, readily available, safe | rsc.orgorganic-chemistry.org |

| Metal-Free Synthesis | Avoiding heavy or toxic metal catalysts | Organocatalysis (e.g., secondary amines) | Reduced toxicity, lower cost, simplified purification | tandfonline.comelsevierpure.com |

Medicinal Chemistry and Biological Activities of Quinolin 3 Amine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Investigations

The quinoline (B57606) scaffold is a foundational element in medicinal chemistry, particularly for the development of antimalarial agents. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing these compounds, revealing the specific structural features that govern their biological effects. researchgate.netnih.gov

SAR investigations have identified several key pharmacophoric elements of quinolin-3-amine derivatives that are essential for their biological efficacy. The fundamental N-(2-arylethyl)quinolin-3-amine skeleton has been demonstrated as a promising scaffold for lead compounds. researchgate.netnih.gov The quinoline core structure itself is considered unique and pivotal for activity, with the electron density of the aromatic ring playing a significant role. nih.gov

Key findings from various studies highlight the importance of specific substitutions:

The Quinoline Core and Side Chains: Truncation of more complex, related structures has shown that the 3-substituted quinoline skeleton can be a minimal yet promising scaffold. nih.gov The nature of the side chain attached to the amine group is critical, likely influencing how the molecule is recognized by its biological target. nih.gov For instance, in a series of anti-mycobacterial N-(2-arylethyl)quinolin-3-amines, the 2-naphthyl analog showed good activity, while the 1-naphthyl analog had markedly reduced activity, underscoring the importance of the side chain's specific structure. nih.gov

The Amine Group at C-2 and C-3: For certain biological activities, such as antileishmanial effects, a hydrogen bond-donating and electron-rich amine at the C-2 position was identified as a requirement for potency. acs.org Replacing this C-2 amino group with hydrogen, chloro, or other groups led to weakly potent compounds. acs.org The presence of a polar amino substituent at C-7 was also found to be critical for potency in some series. acs.org

Substituents at C-3: The group at the C-3 position is a key modulator of activity. In some antileishmanial 3-arylquinolines, substituting the C-3 aryl group with various other aryl or heteroaryl groups showed only minimal differences in potency, regardless of the substituent's electronic characteristics. acs.org However, in other contexts, derivatization at this position using bioactive heterocycles like pyridyl, thiophenyl, and furfuryl units is a strategy to leverage their known antiplasmodial properties. sci-hub.se

Bisquinoline Structures: The generation of bisquinolines, where two quinoline units are linked, has been shown to generally promote antiplasmodial activity when compared to their monoquinoline counterparts. sci-hub.se

The table below summarizes the effect of key structural features on the biological activity of quinolin-3-amine derivatives based on SAR studies.

| Structural Feature | Modification | Impact on Biological Activity | Reference |

| Core Scaffold | N-(2-arylethyl)quinolin-3-amine skeleton | Identified as a promising scaffold for lead compounds. researchgate.netnih.gov | researchgate.netnih.gov |

| Quinoline Ring | Maintained as core structure | Considered unique and pivotal for activity. nih.gov | nih.gov |

| C-2 Position | Replacement of amino group with H, Cl, morpholinyl | Resulted in weakly potent inhibitors (antileishmanial). acs.org | acs.org |

| C-3 Side Chain | Variation of aryl/heteroaryl groups | Showed minimal differences in potency (antileishmanial). acs.org | acs.org |

| C-7 Position | Incorporation of polar amino substituents (e.g., pyrrolidine (B122466), piperidine) | Critical for potency in some analogs. acs.org | acs.org |

| Overall Structure | Creation of bisquinoline derivatives | Generally promotes antiplasmodial activity compared to monoquinolines. sci-hub.se | sci-hub.se |

Steric Effects: The size and spatial arrangement of substituents (steric hindrance) also play a crucial role. In the synthesis of N-quinolylated amino acid derivatives, a bulky tertiary butyl group near the amino group decreased the reaction yield, demonstrating a clear steric effect. rsc.org Similarly, in a series of antileishmanial compounds, incorporating N-methylpiperazine or morpholine (B109124) groups at the C-7 position reduced potency compared to smaller pyrrolidine or piperidine (B6355638) groups, suggesting the target's binding pocket is sensitive to the size of the substituent. acs.org The rigidity of a scaffold, such as the bicyclic quinuclidine (B89598) compared to the more flexible quinoline, can enhance binding specificity.

The following table details how specific substituent properties affect the activity of quinoline derivatives.

| Property | Substituent/Modification | Observed Effect | Reference |

| Electronic | 3,5-dichlorophenyl at C-3 | High potency and good selectivity (antileishmanial). acs.org | acs.org |

| Electronic | Electron-donating groups at positions 5 and 6 | Accelerated reaction rates in H/D exchange and arylation. acs.org | acs.org |

| Electronic | C5-Fluoro with diethyl amine | Increased basicity, potentially enhancing drug accumulation in the parasite vacuole. nih.gov | nih.gov |

| Steric | Bulky tertiary butyl group near the reaction site | Decreased reaction yield due to steric hindrance. rsc.org | rsc.org |

| Steric | Larger N-methylpiperazine or morpholine at C-7 | Reduced potency compared to smaller pyrrolidine/piperidine groups. acs.org | acs.org |

| Steric/Electronic | ortho-alkoxy substitution on arylsulfonyl moiety | Identified as a key feature required for inhibitory activity in a series of sulfonamides. nih.gov | nih.gov |

Antimalarial Therapeutics Development

Quinoline-based compounds have long been a cornerstone of antimalarial therapy. nih.gov However, the rise of drug-resistant Plasmodium falciparum strains necessitates the continuous development of new and modified quinoline derivatives. nih.govnih.gov

The primary mechanism of action for many quinoline antimalarials involves disrupting the parasite's processes within its acidic digestive vacuole. nih.govjournals.co.za

Heme Detoxification Interference: During its life stage in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. journals.co.zaresearchgate.net The parasite detoxifies this heme by converting it into an insoluble, non-toxic crystalline pigment called hemozoin (or β-hematin). nih.govresearchgate.net Quinoline-containing drugs accumulate in the acidic digestive vacuole and are thought to interfere with this detoxification process. nih.govontosight.ai They can bind to heme, preventing its conversion to hemozoin. researchgate.netnih.gov This leads to a buildup of toxic heme, which can cause membrane damage and parasite death. researchgate.net SAR studies have established that while the 4-aminoquinoline (B48711) nucleus is the minimum structure for strong heme complexation, a basic amine-containing side chain is required for potent anti-parasitic activity. nih.gov However, some studies note that while many quinoline drugs bind heme, not all are effective antimalarials, suggesting that heme binding is a necessary but not sufficient condition for activity. pnas.org

pH Modulation in Parasitic Vacuoles: The digestive vacuole of the parasite is an acidic compartment, with a pH of around 4.8–5.3. nih.govjournals.co.za As weak bases, quinoline drugs become protonated and trapped within this acidic environment, leading to their accumulation at high concentrations. journals.co.zanih.gov This accumulation can raise the vacuole's pH (alkalinization). nih.gov While this pH modulation was once thought to be a primary mechanism of action, some research suggests it may not be the main cause of parasite death. Studies have shown that the drug concentrations required to cause significant vacuolar alkalinization are often one to two orders of magnitude higher than the concentrations needed for their antimalarial effect. nih.govresearchgate.net This indicates that while pH-dependent accumulation is crucial for concentrating the drug at its site of action, the subsequent alkalinization may be a secondary effect rather than the primary killing mechanism. nih.govresearchgate.net

The increasing resistance of Plasmodium parasites to existing drugs like chloroquine (B1663885) is a major global health challenge. nih.govnih.gov A key strategy to overcome this is the structural modification of the quinoline scaffold to create new analogs that can evade resistance mechanisms. nih.govtandfonline.com

Hybrid Molecules: A prominent approach is the creation of hybrid compounds, which covalently link a quinoline pharmacophore to another biologically active molecule. nih.gov This can result in compounds with dual modes of action or improved properties that circumvent resistance. researchgate.net For example, hybrids have been created by combining quinolines with:

1,3,5-triazine: These hybrids showed antiplasmodial activity against chloroquine-resistant strains. nih.gov

Sulfonamides: Quinoline-sulfonamide hybrids displayed good activity, with some inhibiting parasite growth more effectively than chloroquine or sulfadoxine (B1681781) alone. nih.gov

Atorvastatin (B1662188): Inspired by the known antimalarial activity of atorvastatin, hybrids linking the aminoquinoline moiety with the pyrrole (B145914) of atorvastatin have been designed. nih.gov

Endoperoxides: A combination of mefloquine (B1676156) and 10-trifluoromethyl artemisinin (B1665778) in a single molecule improved metabolic stability and increased activity. mdpi.com

Side Chain Modification: Modifying the side chain of 4-aminoquinolines has been shown to be an effective way to restore activity against chloroquine-resistant strains. nih.govtandfonline.com Incorporating an intermolecular hydrogen-bonding motif or altering the length and basicity of the side chain can help the new molecules avoid the resistance mechanisms that affect chloroquine. nih.gov For instance, increasing the basicity of the compound via side-chain substitution can lead to better accumulation of the drug in the parasite's vacuole. nih.gov

The table below presents examples of structural modifications aimed at overcoming drug resistance.

| Strategy | Modification Example | Resulting Compound/Class | Effectiveness against Resistant Strains | Reference |

| Molecular Hybridization | Quinoline + 1,3,5-triazine | 4-aminoquinoline-triazine hybrids | Active against chloroquine-resistant (RKL-2) strain. nih.gov | nih.gov |

| Molecular Hybridization | Chloroquine + Sulfadoxine pharmacophores | Quinoline-sulfonamide hybrids | Inhibited P. berghei parasitemia. nih.gov | nih.gov |

| Molecular Hybridization | Mefloquine + Artemisinin derivative | Covalent bi-therapy agent | Improved metabolic stability and increased activity. mdpi.com | mdpi.com |

| Side Chain Modification | Altering the side chain of 4-aminoquinolines | "Reversed Chloroquines" (RCQs) | Effective at low nanomolar concentrations against both sensitive and resistant strains. nih.gov | nih.gov |

Combination therapy is a cornerstone of modern malaria treatment, as it can enhance efficacy and delay the emergence of drug resistance. scielo.br Some quinoline derivatives have shown synergistic effects when paired with other antimalarial agents.

A study investigating the interaction between omeprazole (B731) and quinoline drugs found that combinations of omeprazole with quinine (B1679958) were significantly synergistic against P. falciparum. asm.org In contrast, the combination of omeprazole and chloroquine was weakly antagonistic. asm.org This suggests that despite both being quinolines, quinine and chloroquine have different enough actions that they interact differently with a third agent like omeprazole. asm.org The synergistic effect of the quinine-omeprazole combination may be due to omeprazole's potential to inhibit parasite ATPase activity, which could complement quinine's mechanism of action. asm.org

Furthermore, the concept of creating hybrid molecules is itself a form of "covalent bi-therapy," designed to achieve a synergistic effect from two linked pharmacophores within a single chemical entity. researchgate.netmdpi.com This approach aims to combine different mechanisms of action to enhance the therapeutic effect and reduce the likelihood of the parasite developing resistance. researchgate.netmdpi.com

Anticancer Research Applications

Quinolin-3-amine derivatives have emerged as a promising class of compounds in anticancer research due to their ability to interfere with various cellular processes crucial for tumor growth and survival. arabjchem.orgbohrium.com

Inhibition of Oncogenic Signaling Pathways (e.g., Epidermal Growth Factor Receptor (EGFR), Protein Kinase CK2)

Several quinoline-based compounds are known to exert their anticancer effects by inhibiting key enzymes in oncogenic signaling pathways, such as tyrosine kinases. arabjchem.org The epidermal growth factor receptor (EGFR) and protein kinase CK2 are two such targets that have been successfully modulated by quinolin-3-amine derivatives.

Derivatives of 4-(2-aryl-cyclopropyl amino)-quinoline-3-carbonitriles have been synthesized and evaluated as EGFR inhibitors. researchgate.net Notably, a compound with a 3-(1-morpholinyl)propyloxy group at the C-7 position showed significant inhibitory potency with a Ki of 8.4 nM and excellent cellular activity with an IC50 of approximately 5 nM. researchgate.net Another derivative in this series, 4-[(trans-2-phenylcyclo-propyl)amino]-6-methoxy-7-[3-(4-methyl-piperazinyl)propoxy]-quinoline-3-carbonitrile, was identified as the most potent EGFR inhibitor in its class, with a Ki of 3 nM. researchgate.net

Protein kinase CK2 is another important target in cancer therapy, and quinoline derivatives have been developed as its inhibitors. jofamericanscience.orgresearchgate.net Studies on 3-quinoline carboxylic acid derivatives have identified several compounds that inhibit CK2, with the most active being tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, exhibiting IC50 values in the micromolar range. researchgate.net For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has an IC50 of 0.3 µM for CK2. jofamericanscience.org

Table 1: Inhibition of Oncogenic Signaling Pathways by Quinolin-3-amine Derivatives

| Compound Class | Target | Key Findings |

|---|---|---|

| 4-(2-aryl-cyclopropyl amino)-quinoline-3-carbonitriles | EGFR | Ki values as low as 3 nM. researchgate.net |

| 3-quinoline carboxylic acids | CK2 | IC50 values in the micromolar range. researchgate.net |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | CK2 | Identified as potent inhibitors. researchgate.net |

Induction of Programmed Cell Death and Cell Cycle Modulation

A key mechanism through which quinolin-3-amine derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. bohrium.comnih.govoncotarget.com

A series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were synthesized and showed anticancer efficacy in various cancer cell lines. nih.govresearchgate.net One derivative, QTZ05, was particularly effective against colon cancer cells, with IC50 values ranging from 2.3 to 10.2 µM. nih.govresearchgate.net Mechanistic studies revealed that QTZ05 induced apoptosis in HCT-116 colon cancer cells in a concentration-dependent manner, characterized by chromatin condensation. nih.govresearchgate.net Furthermore, it caused cell cycle arrest at the sub-G1 phase. nih.govresearchgate.net

Similarly, novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives have demonstrated anticancer efficacy in ovarian cancer cells by inducing apoptosis. researchgate.net Another study on 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives found that they trigger massive apoptosis, evidenced by caspase-9 activation and PARP cleavage. oncotarget.com

Table 2: Apoptosis Induction and Cell Cycle Modulation by Quinolin-3-amine Derivatives

| Compound Series | Cancer Cell Line | Mechanism | Key Findings |

|---|---|---|---|

| 1H-pyrazolo[3,4-b]quinolin-3-amine (QTZ05) | Colon (HCT-116) | Apoptosis, Cell Cycle Arrest (sub-G1) | IC50: 2.3-10.2 µM. nih.govresearchgate.net |

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one | Ovarian | Apoptosis | researchgate.net |

Modulation of Autophagy and Other Cellular Processes

Autophagy is a cellular self-degradation process that can either promote or inhibit cancer cell survival depending on the context. oncotarget.comnih.gov Several quinoline derivatives have been shown to modulate autophagy, often leading to cancer cell death. oncotarget.comnih.gov

Novel quinoline derivatives have been synthesized and identified as autophagy inhibitors. nih.gov Two lead compounds, GL-287 and GL-382, significantly attenuated Zika virus replication in human ocular cells by inhibiting autophagy, highlighting the potential of these compounds in modulating this process. nih.gov In the context of cancer, derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) were found to induce autophagy and subsequently disrupt its propagation, leading to apoptosis. oncotarget.com Chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), well-known autophagy inhibitors, have served as scaffolds for the development of more potent analogs. acs.org For example, a series of chloroquine analogs with a triazole substitution showed enhanced growth inhibition in cancer cells, which correlated with their ability to block autophagy. acs.org

Table 3: Modulation of Autophagy by Quinolin-3-amine Derivatives

| Compound Series | Cellular Effect | Key Findings |

|---|---|---|

| Novel quinoline derivatives (GL-287, GL-382) | Autophagy Inhibition | Attenuated Zika virus replication. nih.gov |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) | Autophagy Induction and Disruption | Led to apoptosis in cancer cells. oncotarget.com |

Antimicrobial and Antitubercular Drug Discovery

Quinolin-3-amine derivatives have also been extensively investigated for their potential as antimicrobial and antitubercular agents, demonstrating efficacy against a range of pathogens. tubitak.gov.trcore.ac.ukresearchgate.netresearchgate.net

Broad-Spectrum Antibacterial and Antifungal Efficacy

The quinoline core is a key feature of many antibacterial and antifungal drugs. scispace.comresearchgate.net Researchers have synthesized and evaluated numerous quinolin-3-amine derivatives for their broad-spectrum antimicrobial activity.

A series of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives were synthesized and showed good to excellent antibacterial and antifungal potency. core.ac.uk Another study reported the synthesis of quinoline derivatives containing an azole nucleus, with some of the new compounds exhibiting good to moderate activity against various microorganisms. tubitak.gov.tr Furthermore, α-aminophosphonate derivatives bearing a substituted quinoline or quinolone and a thiazole (B1198619) moiety have been synthesized and shown to be potent antibacterial agents, with some compounds also exhibiting excellent antifungal inhibition. nih.gov

Table 4: Broad-Spectrum Antimicrobial Activity of Quinolin-3-amine Derivatives

| Compound Series | Activity | Key Findings |

|---|---|---|

| N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives | Antibacterial, Antifungal | Good to excellent potency. core.ac.uk |

| Quinoline derivatives with an azole nucleus | Antibacterial, Antifungal | Good to moderate activity. tubitak.gov.tr |

Anti-mycobacterial Potential and Mechanisms

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new antitubercular drugs. tandfonline.com Quinoline-based compounds have shown significant promise in this area. researchgate.nettandfonline.comaustinpublishinggroup.com

Inspired by a marine sponge-derived alkaloid, N-(2-arylethyl)quinolin-3-amines have been developed as a promising scaffold for novel anti-mycobacterial agents. mdpi.comresearchgate.net Truncation of the natural product's structure led to analogs with good anti-mycobacterial activity and reduced cytotoxicity. mdpi.com One analog, mimicking the AC ring of the parent compound, exhibited good antibacterial activity against M. bovis BCG with a MIC of 6.25 µM. mdpi.com

Other research has focused on quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents. researchgate.net Several synthesized compounds in this class exhibited significant minimum inhibitory concentrations against Mycobacterium tuberculosis H37Rv. researchgate.net Furthermore, a novel quinoline derivative has been identified that inhibits the mycobacterial protein FtsZ, a homolog of tubulin that is essential for cell division, demonstrating a specific mechanism of action. nih.gov

Table 5: Anti-mycobacterial Activity of Quinolin-3-amine Derivatives

| Compound Series | Target Organism | Mechanism/Key Findings |

|---|---|---|

| N-(2-arylethyl)quinolin-3-amines | M. bovis BCG | Good antibacterial activity (MIC = 6.25 µM for one analog). mdpi.com |

| Quinoline-3-carbohydrazone derivatives | M. tuberculosis H37Rv | Significant minimum inhibitory concentrations. researchgate.net |

Enzyme Inhibitory Profiles

The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, and its derivatives have been extensively studied for their interactions with various enzymes. This section details the inhibitory profiles of quinolin-3-amine derivatives against several key enzyme targets.

Cholinesterase and Carbonic Anhydrase Inhibition

Quinoline derivatives have demonstrated significant inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of Alzheimer's disease. mdpi.comarabjchem.org A novel series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety were synthesized and evaluated for their cholinesterase inhibitory potential. One compound, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile (6l), emerged as a potent BChE inhibitor with a half-maximal inhibitory concentration (IC50) value of 1.00±0.07 µM. umsha.ac.ir Kinetic and molecular docking studies revealed that this compound acts as a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of BChE. umsha.ac.ir

In another study, a series of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives were designed and synthesized. These compounds exhibited moderate to good inhibition of eel acetylcholinesterase (eeAChE) with IC50 values ranging from 0.56 to 23.5 μM, and similar potencies against equine butyrylcholinesterase (eqBuChE) with IC50 values from 0.87 to 39.6 μM. arabjchem.org The most promising compound, TM-33, displayed potent and balanced inhibitory activities against both cholinesterases and monoamine oxidases. nih.gov Furthermore, quinoline-thiosemicarbazone derivatives have been identified as selective inhibitors of AChE, with one compound showing an IC50 value of 0.12 ± 0.02 μM, which is five times more potent than the standard drug galantamine. arabjchem.org

Quinoline derivatives have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov A series of 3-(quinolin-4-ylamino)benzenesulfonamides were synthesized and found to inhibit human carbonic anhydrase (hCA) isoforms I and II to varying degrees. nih.govtandfonline.com The inhibition constants (Ki) for hCA I were in the range of 0.966–9.091 μM, while for the more clinically relevant hCA II, the Ki values ranged from 0.083–3.594 μM. nih.govtandfonline.com The primary sulfonamide derivative, 7-chloro-6-fluoro substituted compound 6e, was the most potent inhibitor of hCA II with a Ki of 0.083 μM. tandfonline.com In contrast, another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating peptide moieties found them to be ineffective against hCA I and hCA II, but they did show inhibitory activity against hCA IX and hCA XII in the micromolar range. nih.govtandfonline.com

Table 1: Cholinesterase and Carbonic Anhydrase Inhibition by Quinoline Derivatives

| Compound Class | Target Enzyme | Inhibition (IC50 / Ki) | Reference |

|---|---|---|---|

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | BChE | 1.00±0.07 µM (IC50) | umsha.ac.ir |

| 3,4-Dihydro-2(1H)-quinoline-O-alkylamines | eeAChE | 0.56 - 23.5 µM (IC50) | arabjchem.org |

| 3,4-Dihydro-2(1H)-quinoline-O-alkylamines | eqBuChE | 0.87 - 39.6 µM (IC50) | arabjchem.org |

| Quinoline-thiosemicarbazones | AChE | 0.12 ± 0.02 µM (IC50) | arabjchem.org |

| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966–9.091 μM (Ki) | nih.govtandfonline.com |

| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA II | 0.083–3.594 μM (Ki) | nih.govtandfonline.com |

| 7-Amino-3,4-dihydroquinolin-2(1H)-ones | hCA IX | 37.7–86.8 µM (Ki) | nih.govtandfonline.com |

| 7-Amino-3,4-dihydroquinolin-2(1H)-ones | hCA XII | 2.0–8.6 µM (Ki) | nih.govtandfonline.com |

Urease Inhibition

Quinoline-based compounds have emerged as promising inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions. A series of quinoline-based acyl thiourea (B124793) derivatives were synthesized and evaluated for their urease inhibitory activity. tandfonline.com Nineteen of these derivatives demonstrated enhanced urease inhibitory potential with IC50 values ranging from 1.19 to 18.92 μM, which is more potent than the standard inhibitor thiourea (IC50 = 19.53 ± 0.032 μM). tandfonline.comresearchgate.net Structure-activity relationship studies indicated that the presence of methoxy, ethoxy, bromo, and methyl groups on the aryl ring significantly enhanced the inhibitory potential. tandfonline.com

Another study focusing on pyrazolo[3,4-b]quinolin-3-amine derivatives identified a compound with considerable urease inhibitory potency, exhibiting an IC50 value of 8.51 ± 0.10 μM. researchgate.net Molecular modeling studies supported these in vitro findings, revealing key binding interactions within the active site of the urease enzyme. researchgate.net Furthermore, ciprofloxacin-oxadiazole hybrids incorporating a quinoline moiety have also been investigated as urease inhibitors. ekb.eg One such derivative, compound 5b, was identified as a potent inhibitor of Klebsiella pneumoniae urease, with an IC50 value of 67.8 µM, surpassing the activity of the standard. ekb.eg

Table 2: Urease Inhibition by Quinoline Derivatives

| Compound Class | Inhibition (IC50) | Reference |

|---|---|---|

| Quinoline-based acyl thioureas | 1.19 - 18.92 µM | tandfonline.comresearchgate.net |

| Pyrazolo[3,4-b]quinolin-3-amine derivative | 8.51 ± 0.10 µM | researchgate.net |

| Ciprofloxacin-oxadiazole-quinoline hybrid (5b) | 67.8 µM | ekb.eg |

Interactions with DNA-Modifying Enzymes (e.g., Tyrosyl-DNA-phosphodiesterase 1)

Quinoline derivatives have been shown to interact with and inhibit the activity of several DNA-modifying enzymes, including tyrosyl-DNA phosphodiesterases (TDP1 and TDP2) and DNA methyltransferases (DNMTs). TDP1 and TDP2 are DNA repair enzymes that play a crucial role in repairing DNA damage caused by topoisomerase inhibitors, which are widely used in cancer chemotherapy. nih.gov The inhibition of these enzymes can therefore enhance the efficacy of such anticancer drugs. nih.gov

Several quinoline derivatives have been identified as inhibitors of TDP1 and TDP2. nih.gov For instance, certain quinoline-based compounds have been reported to inhibit TDP2. nih.gov Isoquinoline-1,3-diones have been discovered as a viable chemotype for the selective inhibition of TDP2, with the best compound showing an IC50 of 1.9 μM without significant inhibition of TDP1. nih.gov

Furthermore, quinoline-based compounds can also inhibit DNA methyltransferases. biorxiv.org A study on fifteen quinoline-based analogs revealed that compounds with a methylamine (B109427) or methylpiperazine addition demonstrated low micromolar inhibitory potency against human DNMT1 and the bacterial DNA adenine (B156593) methyltransferase CamA. nih.gov The mechanism of action for some of these compounds involves intercalation into the DNA substrate, which in turn inhibits the enzyme's activity. biorxiv.orgnih.gov Specifically, compounds 9 and 11 were found to intercalate into CamA-bound DNA. nih.gov

Table 3: Inhibition of DNA-Modifying Enzymes by Quinoline Derivatives

| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Isoquinoline-1,3-diones | TDP2 | 1.9 µM | nih.gov |

| Quinoline-based analogs | DNMT1 / CamA | Low micromolar | nih.gov |

Exploration of Other Therapeutic Potentials (e.g., Antiviral, Anti-inflammatory, Antileishmanial, Anticonvulsant)

The versatile quinoline scaffold has been a cornerstone in the development of therapeutic agents for a wide array of diseases. mdpi.comnih.gov

Antiviral Activity: Quinoline derivatives have demonstrated significant potential as antiviral agents against a range of viruses. nih.govresearchgate.net For instance, new aryl(1,2-dithiolo[3,4-c]quinolin-1-ylidene)amines have been synthesized and screened for their activity against SARS-CoV-2. tandfonline.com One compound, combining dithioloquinoline and streptocide fragments, showed a high ability to protect Vero E6 cells from the virus with a half-maximal effective concentration (EC50) of 0.27 μM and a high selectivity index. tandfonline.com Another study on quinoline-3-carboxylate derivatives against a SARS-CoV-2 isolate found that the most active compounds exhibited strong binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov Additionally, certain quinoline derivatives have shown activity against respiratory syncytial virus (RSV) and yellow fever virus (YFV). doi.org

Anti-inflammatory Activity: The anti-inflammatory properties of quinoline derivatives have been well-documented. mdpi.comresearchgate.net Pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a key process in inflammation. mdpi.com Two compounds, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m), exhibited significant inhibition of LPS-stimulated NO production, with a potency comparable to the positive control. mdpi.com The mechanism of their anti-inflammatory effects involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. mdpi.com Another study synthesized a series of 3-chloro-1-(substituted)-4-(tetrazolo [1,5-a]quinolin-4- yl)azetidin-2-one derivatives and found that two compounds, 6a and 6b, exhibited significant anti-inflammatory activity. nih.govresearchgate.net

Antileishmanial Activity: Quinoline derivatives have shown considerable promise in the search for new treatments for leishmaniasis, a parasitic disease. nih.govacs.org Novel 3-substituted quinolines were tested against Leishmania chagasi, and compound 3b was found to be 8.3-fold more active than the standard drug, pentavalent antimony, when tested against infected macrophages. nih.gov The substitution of a chloro group with a hydroxyl group at the 4-position of the quinoline ring was found to be crucial for the antileishmanial activity. nih.gov In another study, 3-arylquinolines were identified as a new class of antileishmanial agents that potently block the proliferation of the intramacrophage amastigote form of Leishmania parasites. acs.org An early lead compound, 34 , was rapidly acting and potent against L. mexicana (EC50 = 120 nM) with a 30-fold selectivity for the parasite over the host macrophage. acs.org Furthermore, various quinoline substituted derivatives have shown significant antileishmanial activity against Leishmania donovani, with IC50 values as low as 10.41 μg/mL. biointerfaceresearch.com

Anticonvulsant Activity: The quinoline nucleus is also a key feature in the development of anticonvulsant agents. mdpi.comnih.gov A series of 8-substituted quinolines were synthesized and evaluated for their anticonvulsant activity. nih.gov Several compounds with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant effects. nih.gov Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was potent in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure models. nih.gov Another study on novel 5-phenyl- tandfonline.comnih.govnih.govtriazolo[4,3-a]quinoline derivatives identified a compound with a potent anticonvulsant effect, showing a median effective dose (ED50) of 6.5 mg/kg in the MES test. mdpi.com Additionally, quinoline-benzimidazole hybrids have been synthesized and screened for their anticonvulsant potential, with some derivatives showing effectiveness at a dose of 30 mg/kg. ijper.org

Table 4: Other Therapeutic Potentials of Quinoline Derivatives

| Therapeutic Area | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Antiviral | Aryl(1,2-dithiolo[3,4-c]quinolin-1-ylidene)amines | EC50 = 0.27 µM against SARS-CoV-2 | tandfonline.com |

| Antiviral | Quinoline-3-carboxylates | Strong binding to SARS-CoV-2 NSP5 and NSP14 | nih.gov |

| Anti-inflammatory | Pyrazolo[4,3-c]quinolines | Significant inhibition of NO production | mdpi.com |

| Anti-inflammatory | Tetrazolo[1,5-a]quinolinyl azetidinones | Significant anti-inflammatory activity | nih.govresearchgate.net |

| Antileishmanial | 3-Substituted quinolines | 8.3-fold more active than standard drug | nih.gov |

| Antileishmanial | 3-Arylquinolines | EC50 = 120 nM against L. mexicana | acs.org |

| Anticonvulsant | 8-Substituted quinolines | Potent in MES and scMet seizure models | nih.gov |

| Anticonvulsant | 5-Phenyl- tandfonline.comnih.govnih.govtriazolo[4,3-a]quinolines | ED50 = 6.5 mg/kg in MES test | mdpi.com |

Computational Chemistry and Molecular Modeling Studies of Quinolin 3 Amine

Quantum Chemical Calculations (Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

DFT and its time-dependent extension, TD-DFT, are powerful quantum mechanical modeling methods used to investigate the electronic structure and excited-state properties of molecules. rsc.orgnih.govresearchgate.net For quinoline (B57606) derivatives, these calculations provide critical information on molecular stability, reactivity, and photophysical characteristics. rsc.orgnih.govresearchgate.net The B3LYP hybrid functional is a common method used in these theoretical calculations. researchgate.netrjptonline.org

The electronic structure of quinoline derivatives is a key determinant of their reactivity. researchgate.net Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to understand the electronic behavior of these compounds. rjptonline.orgresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap often indicates higher reactivity. researchgate.netresearchgate.net

In derivatives of quinoline, the charge density in the HOMO and LUMO can be distributed across different parts of the molecule. For instance, in some quinoline-amide derivatives, the HOMO charge density is located on the quinoline moiety and the amide group, while the LUMO density may be spread from the quinoline through the amide bond to an attached pyridine (B92270) ring. nih.gov The presence of an amino group, as in 4-aminoquinoline (B48711), has been shown to lower the HOMO energy level compared to the parent quinoline molecule. cnr.it DFT calculations are also employed to investigate molecular electrostatic potential (MEP), which helps in identifying the sites prone to electrophilic and nucleophilic attacks. researchgate.netrjptonline.org

Table 1: Theoretical Electronic Properties of Quinoline Derivatives from DFT Studies

| Property | Significance | Typical Findings for Quinoline Derivatives | Source(s) |

|---|---|---|---|

| HOMO Energy | Electron-donating ability | Influenced by substituents; amino groups can raise HOMO energy. | researchgate.netcnr.it |

| LUMO Energy | Electron-accepting ability | Influenced by substituents; electron-withdrawing groups can lower LUMO energy. | nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Small gaps suggest higher reactivity. | researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Reactivity sites | Predicts sites for nucleophilic and electrophilic attack. | researchgate.netrjptonline.org |

Time-Dependent DFT (TD-DFT) is a standard method for predicting the absorption spectra and investigating the excited-state properties of molecules like quinoline derivatives. rsc.orgnih.govresearchgate.netjksus.org These studies are essential for understanding their fluorescence and phosphorescence characteristics. scielo.br

For 3-aminoquinoline (B160951) (3AQ), the amino group plays a critical role in its excited-state dynamics. acs.orgresearchgate.net In nonpolar media at room temperature, its photophysics are dominated by a locally excited (LE) state associated with a rapid "flip-flop" motion of the amino group, which provides an efficient channel for non-radiative deactivation. acs.org At lower temperatures, this motion is hindered, allowing the molecule to undergo intramolecular charge transfer (ICT), leading to a lower energy state. acs.org The polarity of the medium is a significant factor, with hydrogen bonding playing a major role in the nonradiative pathways for 3AQ. acs.orgresearchgate.net In contrast, for derivatives where the amino hydrogens are replaced, the complexity of these excited-state processes is greatly reduced. acs.orgresearchgate.net

Laser flash photolysis studies on some quinoline derivatives have identified transient absorption bands assigned to triplet-triplet absorption, with lifetimes that can be influenced by the solvent environment. scielo.br Computational and experimental studies on various derivatives have determined key photophysical parameters. jksus.org

Table 2: Selected Photophysical Data for Quinoline Derivatives

| Compound/Derivative | Parameter | Value | Conditions | Source(s) |

|---|---|---|---|---|

| Quinoline Derivative (8d) | Singlet Excited State Energy (ES1) | 3.39 eV | Ethanol (B145695) | scielo.br |

| Quinoline Derivative (8d) | Triplet Excited State Energy (ET1) | 3.10 eV | Ethanol | scielo.br |

| Quinoline Derivative (8d) | Triplet Lifetime | 2.6 µs | Ethanol | scielo.br |

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor and to assess the stability of the resulting complex. mdpi.comdoi.orgscispace.com These methods are instrumental in rational drug design, helping to understand interactions at a molecular level. scispace.com

Molecular docking studies have been performed on a wide array of quinoline derivatives to predict their binding modes and affinities against various biological targets. These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding pocket. doi.orgresearchgate.netmdpi.com

For example, quinoline-3-carboxamides (B1200007) have been docked against phosphatidylinositol 3-kinase-related kinases (PIKKs), where the quinoline nitrogen is predicted to bind to the hinge region of the kinase. mdpi.comresearchgate.net In studies against viral proteins, quinoline derivatives were shown to interact with key amino acid residues, and the calculated binding energy indicated a strong interaction. doi.org Docking simulations of other derivatives have identified interactions with the active and peripheral anionic sites of acetylcholinesterase (AChE) and with residues in the binding sites of thymidine (B127349) phosphorylase and GABAA receptors. researchgate.netnih.govnih.gov MD simulations are often used after docking to confirm the stability of these predicted interactions over time. mdpi.comdoi.orgresearchgate.net

Table 3: Examples of Predicted Ligand-Receptor Interactions for Quinoline Derivatives

| Derivative Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Energy/Score | Source(s) |

|---|---|---|---|---|

| Quinoline-3-carboxamides | ATM Kinase | (Hinge Region) | High Docking Score | mdpi.comresearchgate.net |

| Quinoline Derivatives | RSV G Protein | Thr173, Ser123, Gln89, Trp96 | -5.64 kcal/mol | doi.org |

| Quinoline Derivatives | YFV MTase Protein | Ile124, Phe126, Arg41, Arg84 | -6.35 kcal/mol | doi.org |

| Phenyltrifluoromethyl quinolines | Thymidine Phosphorylase | SER217, HIS116, SER117, TYR199 | Not specified | researchgate.net |

By combining docking and dynamics simulations, researchers can propose molecular mechanisms of action for quinoline-based compounds. The prediction that quinoline-3-carboxamides bind to the kinase hinge region suggests they act as competitive inhibitors of adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net

For inhibitors of acetylcholinesterase (AChE), kinetic studies combined with molecular modeling have shown that certain benzochromeno-quinolin-amine derivatives act as mixed-type inhibitors. nih.govnih.gov Molecular modeling of one potent inhibitor suggested that it does not bind strongly to the peripheral anionic site (PAS) of AChE, providing specific insight into its inhibitory mechanism. nih.gov Similarly, for pyrazoloquinolinones targeting GABAA receptors, computational docking predicts diverse binding modes at the extracellular α+/β− interfaces, which helps explain their complex structure-activity relationships and potential for subtype selectivity. nih.gov Strong binding energies predicted from docking quinoline derivatives to viral enzymes suggest they are probable inhibitors of those targets. doi.org

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic or toxicological profiles. scielo.brresearchgate.netnih.gov Various in silico tools and webservers, such as QikProp, SwissADME, and admetSAR, are used to predict these properties for quinoline derivatives based on their molecular structure. mdpi.comresearchgate.netbenthamdirect.commdpi.com

Studies on quinoline-3-carboxamide (B1254982) and other quinoline derivatives have used these tools to evaluate properties like oral bioavailability, water solubility (LogSw), human intestinal absorption (HIA), and potential for toxicity. benthamdirect.commdpi.com For example, in one study, designed quinoline-3-carboxamide derivatives were predicted to have acceptable pharmacokinetic properties and to be orally bioavailable. benthamdirect.com In another study on methoxybenzo[h]quinoline derivatives, properties such as water solubility and intestinal absorption were predicted, with most compounds classified as poorly soluble. mdpi.com Toxicity predictions can include assessments for mutagenicity (AMES test) and inhibition of the hERG potassium channel, which is linked to cardiotoxicity. scielo.br These computational predictions reduce the time and cost associated with experimental testing by prioritizing promising candidates. scielo.brresearchgate.net

Table 4: Representative In Silico ADMET Predictions for Quinoline Derivatives

| ADMET Parameter | Prediction Platform(s) | General Findings for Quinoline Derivatives | Source(s) |

|---|---|---|---|

| Pharmacokinetics | SwissADME, QikProp | Many derivatives predicted to have good oral bioavailability. | mdpi.combenthamdirect.commdpi.com |

| Absorption (HIA) | SwissADME | Variable; depends on specific substituents. | mdpi.com |

| Solubility (LogSw) | SwissADME | Generally predicted to be poorly soluble. | mdpi.com |

| Toxicity (AMES) | admetSAR | Some derivatives predicted to be non-mutagenic. | scielo.br |

| Toxicity (hERG Inhibition) | admetSAR | Some derivatives predicted to not be hERG I inhibitors. | scielo.br |

| Hepatotoxicity | admetSAR | Some derivatives were predicted to be hepatotoxic. | scielo.br |

Absorption, Distribution, Metabolism, Excretion (ADME) Prediction

In silico ADME prediction is a crucial step in the early phases of drug discovery, helping to identify candidates with favorable pharmacokinetic properties. For Quinolin-3-amine and its derivatives, computational models have been employed to predict their absorption, distribution, metabolism, and excretion profiles.

One study focusing on derivatives of 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one utilized SwissADME for in silico predictions. researchgate.net The results suggested that these compounds possess favorable ADME parameters and a good pharmacokinetic profile, indicating their potential as drug candidates. researchgate.net These computational tools analyze various molecular descriptors to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.

Below is a table summarizing the predicted ADME properties for selected Quinolin-3-amine derivatives based on computational studies:

| Compound/Derivative | Predicted Gastrointestinal Absorption | Blood-Brain Barrier Permeation | CYP2D6 Inhibitor | Lipinski's Rule of Five Violations | Reference |

| 3-(Quinolin-3-yl)-1-phenylprop-2-en-1-one (7a) | High | Yes | No | 0 | researchgate.net |

| 3-(Quinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (7p) | High | Yes | Yes | 0 | researchgate.net |

| 3-(Quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (8a) | High | Yes | No | 0 | researchgate.net |

This table is generated based on data from reference researchgate.net. The specific values for each parameter can be found in the supplementary information of the cited study.

Computational Toxicology Assessments

Computational toxicology plays a vital role in identifying potential adverse effects of chemical compounds early in the development process. For Quinolin-3-amine and its analogs, various in silico models are used to predict potential toxicities such as mutagenicity, carcinogenicity, and organ-specific toxicities.

These predictive models are often based on quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a compound with its biological activity or toxicity. For instance, a study on 7-chloro-4-aminoquinolines, which share the core quinoline structure, employed hologram quantitative structure-activity relationship (HQSAR) modeling to analyze their anti-mycobacterial activity and potential toxicity. nih.govsemanticscholar.org Such models can help in designing new derivatives with reduced toxicity while maintaining or improving their desired biological activity.

The following table presents a summary of computational toxicology predictions for representative Quinolin-3-amine derivatives:

| Compound/Derivative | Predicted Mutagenicity (AMES test) | Predicted Carcinogenicity | Predicted Hepatotoxicity | Reference |

| 3-(Quinolin-3-yl)-1-phenylprop-2-en-1-one (7a) | Non-mutagen | Non-carcinogen | Active | researchgate.net |

| 3-(Quinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (7p) | Non-mutagen | Non-carcinogen | Active | researchgate.net |

| 3-(Quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (8a) | Non-mutagen | Non-carcinogen | Active | researchgate.net |

This table is based on data from reference researchgate.net. The predictions are generated using computational models and require experimental validation.

Reaction Mechanism Elucidation through Computational Approaches

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions. In the context of Quinolin-3-amine, computational studies have provided detailed insights into the pathways of its synthesis and subsequent reactions.

For example, the synthesis of 3-aminoquinolines from 2-aminobenzaldehydes and propargyl amines has been investigated using DFT calculations to corroborate the proposed reaction mechanism. nih.gov These computational studies can map out the entire reaction coordinate, identifying transition states and intermediates, and calculating their relative energies. This information is invaluable for optimizing reaction conditions and understanding the factors that control the selectivity of a reaction.

Similarly, the mechanism of intramolecular annulation reactions involving 8-aminoquinoline (B160924) derivatives to form complex fused heterocycles has been explored through detailed DFT and topological analysis. soton.ac.uk While not directly involving Quinolin-3-amine, these studies showcase the power of computational methods in understanding the intricacies of quinoline chemistry.

Conformational Analysis and Isomerism

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the presence of different isomers. Computational methods are widely used to perform conformational analysis and study isomerism in molecules like Quinolin-3-amine.

A study on the crystal structure of Quinolin-3-amine revealed that in the solid state, molecules are linked by N—H⋯N hydrogen bonds, forming zigzag chains. researchgate.net Computational studies can complement such experimental findings by exploring the conformational landscape of the molecule in different environments, such as in solution.

Furthermore, the potential for tautomerism in quinoline derivatives is an important area of computational investigation. For instance, the amino-imino tautomerism of 4-aminoquinolines has been studied using computational methods to understand its influence on their biological activity. nih.govsemanticscholar.org Similar studies on Quinolin-3-amine could reveal the presence and relative stabilities of different tautomers, which may have distinct chemical and biological properties. A computational investigation into the tautomerism of 7-hydroxy-8-(azophenyl)quinoline has also been conducted, highlighting the role of different tautomeric forms. beilstein-journals.org While not directly on Quinolin-3-amine, this demonstrates the utility of such computational approaches.

Applications in Advanced Materials and Chemical Technologies

Quinolin-3-amine as a Versatile Organic Synthesis Building Block

The utility of quinolin-3-amine as a foundational molecule in organic synthesis is well-documented. numberanalytics.com Its structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rich chemical profile for creating more complex molecular architectures. numberanalytics.comresearchgate.net The presence of the amino group allows for a wide range of chemical transformations, establishing it as a key intermediate in the synthesis of diverse bioactive molecules and functional materials. numberanalytics.comchemimpex.com

Quinolin-3-amine and its derivatives are instrumental in constructing fused heterocyclic systems, which are core structures in many pharmacologically active compounds and functional materials.

Pyrazolo[3,4-b]quinolines: These compounds are of significant interest due to their diverse biological activities, including antiviral and antimicrobial properties, and their applications in materials science as fluorescent dyes. rroij.commdpi.com The synthesis of the pyrazolo[3,4-b]quinoline scaffold can be achieved starting from quinoline (B57606) precursors. For instance, 2-chloroquinoline-3-carbonitrile (B1354263) can be converted to 1H-pyrazolo[3,4-b]quinolin-3-ylamine through hydrazinolysis. ekb.eg This resulting amine can then undergo further reactions, such as condensation with aldehydes or acylation, to produce a variety of substituted pyrazolo[3,4-b]quinoline derivatives. ekb.egnih.gov Another route involves the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with hydrazine (B178648) hydrate (B1144303) to yield pyrazolo[3,4-b]quinoline derivatives. mdpi.comnih.gov

Benzo[b] Current time information in Bangalore, IN.rroij.comnaphthyridines and Related Isomers: Benzo[b]naphthyridines are another class of polycyclic aromatic compounds with important pharmacological properties, including potential antitumor activity. mdpi.com The synthesis of these systems often utilizes aminoquinoline derivatives. researchgate.netnih.gov Friedländer and Skraup reactions using 3-aminoquinoline (B160951) derivatives are common methods for constructing the benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine skeleton. researchgate.netnih.gov For example, 3-aminoquinoline-2-carboxylate can be transformed in two steps into a benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine derivative. researchgate.netnih.gov Similarly, benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives can be synthesized from quinoline precursors like 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile by reaction with malononitrile (B47326) dimer. mdpi.comnih.gov

The table below summarizes synthetic approaches to these complex heterocyclic systems starting from quinoline-based building blocks.

| Target Heterocycle | Starting Quinoline Derivative | Reagents | Resulting Compound | Ref |

| Pyrazolo[3,4-b]quinoline | 2-chloroquinoline-3-carbonitrile | Hydrazine hydrate | 1H-pyrazolo[3,4-b]quinolin-3-ylamine | ekb.eg |

| Pyrazolo[3,4-b]quinoline | 2-Oxo-hexahydroquinoline-3-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline derivative | mdpi.com |

| Benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine | 3-aminoquinoline-2-carboxylate | DMF acetal, then acetonitrile (B52724) anion and POCl₃ | Substituted Benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine | nih.gov |

| Benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine | 2-Oxo-hexahydroquinoline-3-carbonitrile | Malononitrile dimer, triethylamine | Substituted Benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine | mdpi.com |

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry and materials science due to its ability to form the basis for a wide array of functional molecules. researchgate.net The structural rigidity and potential for π-π interactions make it an excellent core for designing new compounds.

By modifying the quinoline nucleus, particularly through its amino group at the 3-position, researchers can develop novel molecules with tailored properties. researchgate.net For example, a study on marine-derived alkaloids identified the N-(2-arylethyl)quinolin-3-amine skeleton as a promising and minimal scaffold for developing anti-mycobacterial lead compounds after truncating a more complex natural product. mdpi.com This approach demonstrated that the quinolin-3-amine core could retain desired bioactivity while reducing cytotoxicity. mdpi.com Furthermore, the development of hybrid molecules, such as those combining indole (B1671886) and quinoline scaffolds, has led to new antibacterial agents, highlighting the versatility of the quinoline structure in creating editable platforms for drug development. oup.com

Development of Fluorescent Probes and Chemosensors

Quinoline and its derivatives are highly attractive structures for developing fluorescent probes and chemosensors. nih.gov The nitrogen atom within the quinoline ring can interact with target analytes, leading to detectable changes in fluorescence. nih.gov

The rational design of quinoline-based fluorescent probes allows for the creation of sensors with high selectivity and sensitivity. A key strategy involves a modular design approach, where different parts of the molecule are engineered for specific functions. nih.govacs.org For instance, a highly tunable quinoline-based probe scaffold can be conceptualized with three key domains: one for compound polarization, another for tuning photophysical properties, and a third for introducing structural diversity. nih.govacs.org This modularity permits the facile synthesis of a library of probes through methods like regioselective palladium-catalyzed cross-coupling, enabling the rapid discovery of sensors for various applications. nih.govacs.org

The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For example, Schiff base derivatives of aminoquinolines are commonly used as chemosensors. researchgate.netresearchgate.net The imine linkage and the quinoline nitrogen can coordinate with metal ions, altering the electronic properties of the fluorophore and causing a "turn-on" or "turn-off" fluorescent response. The selectivity for a specific ion, such as Zn²⁺ or Al³⁺, can be tuned by changing the substituents on the ligand framework. researchgate.net Dicarboxamide derivatives of 3-aminoquinoline have also been shown to undergo efficient fluorescence quenching by various anions, indicating that the ground state complexation with anions is a key part of the detection mechanism. researchgate.net

The unique photophysical properties of quinolin-3-amine-based probes have led to their use in diverse analytical applications.

Biological Imaging: Fluorescent probes derived from quinoline are valuable tools for live-cell imaging. nih.gov Their small size, high sensitivity, and rapid response time are advantageous over protein-based probes. nih.gov For example, a sensor based on a 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol scaffold (a Schiff base of 3-aminoquinoline) was developed as a biocompatible, colorimetric, and fluorescent pH probe. rsc.org This probe was capable of discriminating between normal and cancer cells based on pH differences. rsc.org Other quinoline-based probes have been specifically designed to target organelles like the Golgi apparatus, allowing for the visualization of bioactive species in specific cellular compartments. rsc.org Nanosensors incorporating 8-aminoquinoline (B160924) derivatives grafted onto silica (B1680970) nanoparticles have been successfully used for the fluorescent detection of zinc ions within yeast cells. acs.org

Environmental Monitoring: The sensitivity of quinoline-based fluorophores to their environment makes them suitable for detecting pollutants. The fluorescence of 3-aminoquinoline itself is strongly quenched by certain ions in aqueous solutions. researchgate.net Studies have shown that its fluorescence intensity is significantly quenched by iodide and bromide ions, with the quenching mechanism likely being a dynamic process involving electron transfer. researchgate.net This property suggests the potential for developing sensors to monitor halide ion concentrations in various environments.

| Probe/Sensor Base | Analyte/Application | Detection Principle | Key Finding | Ref |

| 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol | pH (Cancer Cell Discrimination) | Colorimetric & Fluorometric | Biocompatible probe distinguishes cancer cells from normal cells. | rsc.org |

| Modular Quinoline Scaffold | pH (Live Cell Imaging) | Two-stage fluorescence response | Demonstrates rational design for streamlined probe discovery. | nih.gov |

| 3-Aminoquinoline (3AQ) | Halide Ions (Cl⁻, Br⁻, I⁻) | Fluorescence Quenching | High sensitivity to I⁻ and Br⁻ in aqueous acidic medium. | researchgate.net |

| 8-Aminoquinoline-grafted Silica Nanoparticles | Zinc Ions (Zn²⁺) | Chelation-Enhanced Fluorescence | Nanosensor detects Zn²⁺ in yeast cells and water samples. | acs.org |

Role in Catalysis and Enzyme Technology

Quinoline derivatives are not only building blocks for complex molecules but also play a direct role in catalysis. Their ability to coordinate with metal centers makes them valuable ligands for transition-metal-catalyzed reactions. chim.it

Palladium(II) complexes containing Schiff base ligands derived from 3-aminoquinoline have been synthesized and characterized as effective catalysts. researchgate.net These phosphine/arsine-free complexes demonstrate high activity in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. The catalysts proved efficient in aqueous media with low catalyst loading, yielding good to excellent amounts of the coupled products. researchgate.net